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Compound of Interest
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Compound Name: S
(methylsulfonyl)pyridazine

Cat. No.: B1581773

For researchers and drug development professionals, the quest for novel pharmacophores that
offer both efficacy and a favorable safety profile is perpetual. Among the heterocyclic
compounds that have garnered significant attention, the pyridazine nucleus stands out as a
"wonder nucleus" due to its remarkable chemical tractability and the diverse pharmacological
activities exhibited by its analogs.[1][2] This guide provides an in-depth comparative analysis of
pyridazine derivatives across key therapeutic areas, supported by experimental data, detailed
protocols for evaluation, and an exploration of the underlying mechanisms of action. Our
objective is to furnish a comprehensive resource that not only presents data but also explains
the causality behind experimental choices, empowering researchers to make informed
decisions in their drug discovery endeavors.

The unique physicochemical properties of the pyridazine ring, characterized by its weak
basicity, a high dipole moment that facilitates -1t stacking interactions, and a robust, dual
hydrogen-bonding capacity, are pivotal to its versatility in drug-target interactions.[3] These
attributes have been successfully harnessed in the development of approved drugs,
underscoring the therapeutic potential of this scaffold.[4] This guide will delve into a
comparative analysis of pyridazine analogs in four major domains: anticancer, antimicrobial,
anti-inflammatory, and neuroprotective activities.

Anticancer Activity: Targeting the Machinery of
Malignancy
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Pyridazine and its derivatives, particularly pyridazinones, have emerged as a privileged scaffold
in anticancer drug discovery, with several compounds demonstrating potent activity against a
range of cancer cell lines.[5][6] A notable mechanism of action for some pyridazine-containing
drugs is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA
repair.[7] In cancer cells with deficient DNA repair pathways, such as those with BRCA
mutations, PARP inhibition leads to synthetic lethality and cell death.[1]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyridazine analogs
against different cancer cell lines, presented as IC50 or GI50 values (the concentration
required to inhibit cell growth by 50%). Lower values are indicative of higher potency.
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Compound .
. Cancer Cell Line IC50/GI50 (pM) Reference
ID/Series
6-Aryl-pyridazinone ) )
Leukemia Sub-micromolar
(2h)
Non-small cell lung ]
Sub-micromolar
cancer
3-Allylthio-6- Various cancer cell o
) o ] Potent Inhibition
aminopyridazine (5) lines
Imidazol[1,2-
o Lung cancer Low nanomolar
blpyridazine (27f)
Pyrazolo-pyridazine )
HepG-2 (Liver) 17.30 [1]
4)
HCT-116 (Colorectal) 18.38 [1]
MCEF-7 (Breast) 27.29 [1]
Pyridazinone
o MCF-7 (Breast) <0.1 [8]
derivative (9b)
A549 (Lung) <0.1 [8]
Pyridazinone
o MCF-7 (Breast) <0.1 [8]
derivative (9¢)
A549 (Lung) <0.1 [8]
Pyridazinone
o MDA-MB-468 (Breast) 12.52 [9]
derivative (10e)
Pyridazinone
o MDA-MB-468 (Breast) 12.00 [9]
derivative (11d)
Pyridazinone Melanoma, NSCLC,
o Gl% 62.21-100.14 [10]
derivative (17a) Prostate, Colon
3(2H)-Pyridazinone AGS (Gastric Good anti-proliferative (1]
(12) Adenocarcinoma) effects
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Structure-Activity Relationship (SAR) Insights:

The data reveals that the 6-position of the pyridazine ring is a critical site for modification to
achieve potent anticancer activity. For instance, the 6-aryl-pyridazinone derivative 2h displays
remarkable potency. Furthermore, the fusion of other heterocyclic rings, such as in the
imidazo[1,2-b]pyridazine 27f, can lead to exceptional low nanomolar antiproliferative activity.
The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional
phenyl group has also been shown to yield compounds with good anti-proliferative effects
against gastric adenocarcinoma cells.[11]

Visualizing the Mechanism: PARP Inhibition

The following diagram illustrates the signaling pathway of PARP inhibition, a key mechanism
for several anticancer pyridazine analogs.
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Caption: PARP Inhibition Pathway.[1][3][12][13][14]

Antimicrobial Prowess: Combating Pathogenic
Threats
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Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities,

exhibiting efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal

pathogens.[15][16] The versatility of the pyridazine nucleus allows for substitutions that can be

fine-tuned to enhance potency and selectivity against specific microorganisms.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC),

representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound

Target

. . . MIC (pg/mL) Reference

ID/Series Microorganism
Diarylurea Staphylococcus

o i 16 23]
Pyridazinone (10h) aureus
Diarylurea . .

O Candida albicans 16 [13]
Pyridazinone (8g)
Chloro Pyridazines Escherichia coli 0.892-3.744 [15][16]
Pseudomonas

_ 0.892-3.744 [15][16]

aeruginosa
Pyridazinone

o S. aureus (MRSA) 4.52 (UM) [17]
Derivative (3)
Pyridazinone )

o E. coli 7.8 (UM) [17]
Derivative (7)
Pyridazinone Acinetobacter

_— " 3.74 (UM) [17]
Derivative (13) baumannii
P. aeruginosa 7.48 (UM) [17]
Pyrrolopyridazines P. aeruginosa, C. More active than

[4][18]

(saturated)

albicans

aromatic derivatives

Structure-Activity Relationship (SAR) Insights:
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The antimicrobial data highlights several key structural features that influence activity. Chloro
derivatives of pyridazine exhibit potent antibacterial activity, with MIC values lower than the
standard antibiotic chloramphenicol against several Gram-negative bacteria.[15][16] In the
pyrrolopyridazine series, saturated or partially saturated compounds consistently show stronger
activity compared to their aromatic counterparts, although with differing selectivity.[4][18] For
instance, saturated derivatives are more effective against Pseudomonas aeruginosa and
Candida albicans.[4][18]

Anti-inflammatory Effects: Quelling the Fires of
Inflammation

Pyridazine and pyridazinone derivatives have emerged as promising anti-inflammatory agents,
with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, particularly the
inducible COX-2 isoform, which is a key player in the inflammatory cascade.[19][20][21] This
selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of
gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs
(NSAIDs).[7][22]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine analogs is evaluated through both in vitro enzyme
inhibition assays (IC50 values for COX-1 and COX-2) and in vivo models such as the
carrageenan-induced paw edema test in rats.

In Vitro COX Inhibition
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BENCHE

Selectivity
Compound COX-11C50 COX-2 1C50
. Index (SI) Reference
IDISeries (M) (M)
(COX-1/COX-2)

Pyrazole-
S 14.38 1.50 9.56 [19]
pyridazine (5f)
Pyrazole-
o 9.61 1.15 8.31 [19]
pyridazine (6f)
Pyridazine
o - 0.04384 11.51 [20]
derivative (39)
Pyridazine
o - 0.0155 >10 [21]
derivative (9a)
Pyridazine
o - 0.0169 >10 [21]
derivative (16b)
Pyridazinone 0.01556 -

- 24 -38 [22]
(24a,b) 0.01977
Pyridazinone

- 0.04384 11 [22]
(26b)
Celecoxib

5.43 2.16 251 [19]
(Reference)
Indomethacin

0.43 1.22 0.36 [19]

(Reference)

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
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Compound Paw Edema Time Point
) Dose (mg/kg) N Reference

IDISeries Inhibition (%) (hours)
Pyrrolo[3,4-
d]pyridazinone 20 57.5 3 [23]
(10b)
Pyrrolo[3,4-
d]pyridazinone 20 62.3 3 [23]
(13b)
Indomethacin

10 71.2 3 [23]
(Reference)
Asparacosin A 40 Significant 3&5 [24]
Celecoxib o

50 Significant 3&5 [24]
(Reference)

Structure-Activity Relationship (SAR) Insights:

The presence of a trimethoxy group on the benzylidene ring, as seen in compounds 5f and 6f,
significantly enhances COX-2 inhibitory activity.[19] Furthermore, certain pyridazine derivatives,
such as 3g, 9a, and 16b, exhibit COX-2 inhibition and selectivity comparable to or even
exceeding the widely used COX-2 inhibitor, celecoxib.[20][21] The in vivo data corroborates the
in vitro findings, with compounds like 13b demonstrating potent anti-inflammatory effects in the
carrageenan-induced paw edema model.[23]

Visualizing the Mechanism: COX-2 and NF-kB Signaling

The anti-inflammatory action of many pyridazine analogs is mediated through the inhibition of
the COX-2 and NF-kB signaling pathways.
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Caption: COX-2 and NF-kB Inflammatory Pathway.[25][26][27][28][29]
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Neuroprotective Potential: A Beacon of Hope for
Neurodegenerative Disorders

Pyridazine analogs are also being explored for their neuroprotective properties, particularly as
inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the
neurotransmitter acetylcholine.[30] Inhibition of AChE is a key therapeutic strategy for
managing the symptoms of Alzheimer's disease.[3][30]

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of pyridazine derivatives against AChE is determined by their IC50

values.
Compound
. Target Enzyme IC50 (pM) Reference

ID/Series
Imidazol[1,2-

o AChE 0.05 [2]
b]pyridazine (5c¢)
Imidazol[1,2-

S AChE 0.04 [2]
b]pyridazine (5h)
Pyridyl-pyridazine (5) AChE 0.26 [3]
BuChE Potent Inhibition [3]
Minaprine AChE 85 [30]
3-[2-(1-
benzylpiperidin-4-yl

Y p.p ¥ AChE 0.12 [30]
ethylamino]-6-
phenylpyridazine (2)
Donepezil (Reference) AChE 0.17 [3]
Tacrine (Reference) AChE 0.44 [3]
Rivastigmine

AChE 2.76 [3]

(Reference)
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Structure-Activity Relationship (SAR) Insights:

The data clearly indicates that specific structural modifications can lead to highly potent AChE
inhibitors. For instance, the imidazo[1,2-b]pyridazine derivatives 5c and 5h exhibit IC50 values
in the nanomolar range, significantly more potent than the reference drug rivastigmine.[2] The
pyridyl-pyridazine derivative 5 also demonstrates potent dual inhibition of both
acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Key structural
requirements for high AChE inhibition include a central pyridazine ring, a lipophilic cationic
head, and a 2-5 carbon distance between the pyridazine moiety and the cationic head.[30]

Visualizing the Mechanism: Cholinergic Synapse

The following diagram illustrates the role of acetylcholinesterase in the cholinergic synapse and
the mechanism of its inhibition by pyridazine analogs.
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Caption: Cholinergic Synapse and AChE Inhibition.[6][17][23][31][32]
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Experimental Protocols: A Guide to In Vitro and In
Vivo Evaluation

To ensure the reproducibility and validity of pharmacological studies, standardized
experimental protocols are essential. This section provides detailed, step-by-step
methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-
inflammatory activities of pyridazine analogs.

General Experimental Workflow
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Caption: General Experimental Workflow for Pharmacological Evaluation.

MTT Assay for Anticancer Activity
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This colorimetric assay measures cell metabolic activity as an indicator of cell viability,
proliferation, and cytotoxicity.[15]

Materials:

 Cancer cell lines

 Culture medium

 Pyridazine analogs (test compounds)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

 Solubilization solution (e.g., DMSO or a specialized detergent reagent)[15]
e 96-well microplates

e Microplate reader

Procedure:

o Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per
well and incubate for 24 hours to allow for cell attachment.[15]

o Compound Treatment: Treat the cells with various concentrations of the pyridazine analogs
and incubate for a specified period (e.g., 48 or 72 hours).

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2 to 4 hours, or until a
purple precipitate is visible.[15]

e Formazan Solubilization: Add 100 pL of the solubilization solution to each well to dissolve the
formazan crystals.[15]

o Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm
using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability compared to the untreated control
and determine the 1C50 value for each compound.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone
of inhibition of microbial growth on an agar plate.[8][19][24][33][34]

Materials:

Bacterial or fungal strains

Nutrient agar or Mueller-Hinton agar plates

Pyridazine analogs (test compounds)

Positive control (standard antibiotic) and negative control (solvent)
Sterile cork borer or pipette tip

Incubator

Procedure:

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the
test microorganism to create a lawn culture.[19][34]

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[34]

Compound Addition: Add a defined volume of the test compound solution, positive control,
and negative control to the respective wells.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).[8][33]

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well
where microbial growth is inhibited.
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» Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The
Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method for
more quantitative results.[33]

Carrageenan-Induced Paw Edema in Rats for Anti-
inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[7][9]
[18][21][35]

Materials:

Wistar or Sprague-Dawley rats (180-200 g)

Carrageenan solution (1% w/v in saline)

Pyridazine analogs (test compounds)

Positive control (e.g., Indomethacin)

Plethysmometer

Procedure:

Animal Grouping: Randomly divide the rats into control and treatment groups.

o Compound Administration: Administer the test compound or positive control to the respective
groups (e.g., orally or intraperitoneally) one hour before carrageenan injection.[9][18]

» Edema Induction: Inject 0.1 mL of carrageenan solution into the subplantar region of the right
hind paw of each rat.[9][18]

e Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular
intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

o Data Analysis: Calculate the percentage of edema inhibition for each treatment group
compared to the control group.
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Ellman’'s Method for Acetylcholinesterase Inhibition

This spectrophotometric assay is widely used to measure AChE activity and screen for its
inhibitors.[10][11][16][30][36]

Materials:

e Acetylcholinesterase (AChE) enzyme

o Acetylthiocholine iodide (ATCI) as the substrate

o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
e Phosphate buffer (pH 8.0)

o Pyridazine analogs (test compounds)

e 96-well microplate

Microplate reader
Procedure:

o Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in
phosphate buffer.

e Assay Setup: In a 96-well plate, add the buffer, AChE solution, DTNB, and the test
compound or solvent (for control) to the wells.[16]

e Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to
interact with the enzyme.[16]

o Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

o Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time
using a microplate reader. The yellow color is produced from the reaction of thiocholine (the
product of ATCI hydrolysis by AChE) with DTNB.[10][36]
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o Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and
determine the IC50 value.

Conclusion

The pyridazine scaffold represents a highly privileged structure in medicinal chemistry, offering
a foundation for the development of a wide array of pharmacologically active agents. This guide
has provided a comparative analysis of pyridazine analogs across anticancer, antimicrobial,
anti-inflammatory, and neuroprotective domains, supported by quantitative experimental data.
The detailed experimental protocols and mechanistic pathway diagrams are intended to serve
as a valuable resource for researchers in the field. The structure-activity relationships
highlighted herein offer insights for the rational design of more potent and selective pyridazine-
based drug candidates. As research continues to unravel the full potential of this versatile
nucleus, it is anticipated that new and improved pyridazine-containing therapeutics will emerge
to address a multitude of unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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